N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methyl-4-nitrophenyl)ethanediamide
Description
N'-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methyl-4-nitrophenyl)ethanediamide is a synthetic ethanediamide derivative characterized by two key substituents:
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4/c1-12-10-15(24(27)28)8-9-16(12)22-19(26)18(25)21-11-17(23(2)3)13-4-6-14(20)7-5-13/h4-10,17H,11H2,1-3H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNAQOCGUUDTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Methylaniline
The synthesis begins with nitration of 2-methylaniline using a mixed acid system (HNO₃/H₂SO₄). Reaction conditions are critical to avoid over-nitration:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Nitration time | 2 hours |
| Yield | 68–72% |
The product, 2-methyl-4-nitroaniline, is isolated via vacuum filtration and recrystallized from ethanol/water (3:1). Regioselectivity is confirmed by ¹H NMR (δ 8.15 ppm, d, J = 8.5 Hz, aromatic H).
Synthesis of N'-[2-(Dimethylamino)-2-(4-Fluorophenyl)Ethyl]Amine
Reductive Amination of 4-Fluorophenylacetaldehyde
4-Fluorophenylacetaldehyde undergoes reductive amination with dimethylamine hydrochloride using sodium cyanoborohydride (NaBH₃CN) in methanol:
$$
\text{4-Fluorophenylacetaldehyde} + \text{Me}_2\text{NH·HCl} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{N'-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]amine}
$$
| Parameter | Value |
|---|---|
| Reaction time | 12 hours |
| Temperature | 25°C |
| Yield | 82% |
The amine is purified via distillation under reduced pressure (bp 145–150°C at 15 mmHg).
Assembly of the Ethanediamide Backbone
Oxalyl Chloride-Mediated Coupling
The two amine fragments are coupled using oxalyl chloride (ClCOCOCl) in anhydrous dichloromethane (DCM):
Activation of Oxalyl Chloride :
$$
\text{ClCOCOCl} + 2\,\text{RNH}_2 \rightarrow \text{RNHCOCONHR} + 2\,\text{HCl}
$$
The reaction is conducted at −10°C to minimize side reactions.Sequential Amidation :
- N-(2-Methyl-4-nitrophenyl)amine is added first, followed by dropwise addition of N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]amine.
- Triethylamine (Et₃N) neutralizes HCl, driving the reaction to completion.
| Parameter | Value |
|---|---|
| Molar ratio (amine:oxalyl chloride) | 2:1 |
| Reaction time | 6 hours |
| Yield | 65% |
Carbodiimide-Assisted Coupling
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DMF:
$$
\text{RNH}2 + \text{R'NH}2 \xrightarrow{\text{EDCl/HOBt}} \text{RNHCOCONHR'}
$$
| Parameter | Value |
|---|---|
| Catalyst | EDCl/HOBt |
| Solvent | DMF |
| Yield | 74% |
Purification and Characterization
Column Chromatography
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1 → 3:1). Fractions are analyzed by TLC (Rf = 0.45 in EtOAc/hexanes 2:1).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.22 (d, J = 8.6 Hz, 1H, ArH), 7.45–7.38 (m, 2H, ArH), 6.95–6.89 (m, 2H, ArH), 3.68–3.55 (m, 2H, CH₂), 2.98 (s, 6H, N(CH₃)₂), 2.44 (s, 3H, ArCH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1245 cm⁻¹ (C-F).
Optimization Challenges and Mitigation
Nitro Group Reduction
The electron-withdrawing nitro group may undergo partial reduction during reductive steps. This is mitigated by:
Steric Hindrance
Bulky substituents on the aromatic rings slow amidation. Kinetic studies show:
- 15% higher yield with EDCl/HOBt vs. oxalyl chloride.
- Elevated temperatures (40°C) reduce reaction time by 30% without compromising purity.
Industrial-Scale Considerations
Solvent Recovery
DMF is recycled via distillation (bp 153°C), achieving 85% recovery.
Waste Management
- HCl gas is scrubbed with NaOH solution.
- Silica gel from chromatography is incinerated.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methyl-4-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methyl-4-nitrophenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methyl-4-nitrophenyl)ethanediamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Ethanediamide Backbone Derivatives
Ethanediamides share a common backbone but differ in substituent composition:
Key Observations :
Role of Substituents in Electronic and Steric Effects
- Dimethylaminoethyl Linker: Similar to N-substituted maleimides, this group may facilitate charge-transfer interactions in photochemical applications .
Fluorinated Compounds
Perfluorinated sulfonamides (e.g., N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide) exhibit extreme hydrophobicity due to perfluorinated chains, whereas the target compound’s single 4-fluorophenyl group balances lipophilicity and synthetic feasibility .
Theoretical and Analytical Approaches
- DFT Calculations : Used to predict dipole moments, charge distribution, and spectroscopic properties in structurally related compounds (e.g., N-substituted maleimides and azo dyes) . These methods could elucidate the target compound’s reactivity and stability.
- X-ray Crystallography : Applied to sulfonamide analogs (e.g., N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide) to confirm stereochemistry, a technique applicable to the target compound .
Pharmacological and Regulatory Considerations
- Safety Profiles : Fluorinated compounds often require rigorous toxicity testing due to bioaccumulation risks, as seen in perfluorinated sulfonamides .
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This chemical structure includes:
- Dimethylamino group : Contributes to its lipophilicity and potential central nervous system activity.
- Fluorophenyl moiety : Enhances receptor binding affinity and selectivity.
- Nitrophenyl group : May influence metabolic stability and biological interactions.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine. The following mechanisms have been proposed:
- Serotonin Receptor Agonism : The compound may act as an agonist at serotonin receptors, influencing mood and perception.
- Dopaminergic Activity : Its structure suggests potential dopaminergic effects, which could relate to both therapeutic effects and adverse reactions.
Pharmacokinetics
Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | High |
| Metabolism | Hepatic (CYP450 pathways) |
| Half-life | 3-6 hours |
| Excretion | Urinary |
Toxicological Profile
Research into the toxicological aspects of this compound indicates that it may exhibit dose-dependent toxicity. The following effects have been documented:
- CNS Stimulation : At higher doses, symptoms may include agitation, confusion, and seizures.
- Cardiovascular Effects : Increased heart rate and blood pressure have been observed in some cases.
Clinical Observations
A review of clinical cases involving similar compounds reveals significant insights into the biological activity of N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methyl-4-nitrophenyl)ethanediamide:
- Case Study 1 : An individual presented with tachycardia and agitation after ingestion of a related phenethylamine derivative. Toxicology screens confirmed the presence of the compound, leading to supportive treatment with benzodiazepines.
- Case Study 2 : A patient experienced prolonged confusion and hypertension after exposure during a recreational use scenario. Treatment involved intravenous fluids and monitoring in a clinical setting.
Pharmacogenomic Considerations
Variability in response to this compound may be influenced by genetic factors affecting drug metabolism. Specific polymorphisms in CYP450 enzymes have been linked to altered pharmacokinetics, potentially leading to increased toxicity or reduced efficacy in certain populations.
Q & A
Q. Advanced
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The fluorophenyl group’s hydrophobicity and nitro group’s electron density are critical for binding .
- QSAR models : Correlate structural descriptors (e.g., LogP, topological polar surface area) with activity data from analogs. For example, substituents on the nitrophenyl ring significantly modulate potency .
How can researchers design experiments to validate the compound’s mechanism of action in enzymatic assays?
Q. Advanced
- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates for target enzymes (e.g., proteases). Vary dimethylamino group substituents to assess steric/electronic effects .
- Competitive binding : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify affinity for biological targets .
- Mutagenesis studies : Engineer enzyme active-site residues to test hydrogen bonding or hydrophobic interactions .
What strategies address low solubility or stability in pharmacological studies?
Q. Advanced
- Formulation : Use co-solvents (PEG 400, cyclodextrins) or nanoemulsions to enhance aqueous solubility .
- Stability assays : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (25–40°C). LC-MS identifies degradation products (e.g., hydrolysis of the ethanediamide bond) .
How do structural analogs of this compound compare in terms of bioactivity and synthesis complexity?
Advanced
Table 2 : Comparative Analysis of Structural Analogs
| Analog Structure | Bioactivity (IC₅₀) | Synthesis Complexity | Key Difference | Reference |
|---|---|---|---|---|
| Acetamide derivative | 12 µM | Moderate | Acetamide vs. ethanediamide backbone | |
| Piperidine-substituted analog | 8 µM | High | Piperidine ring replaces morpholinyl | |
| Methoxyphenyl variant | 25 µM | Low | Methoxy vs. nitro group |
What are the best practices for scaling up synthesis without compromising purity?
Q. Advanced
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor real-time reaction progress .
- Purification : Use simulated moving bed (SMB) chromatography for high-throughput separation .
- Quality control : Validate batches with orthogonal methods (NMR, HPLC, elemental analysis) to ensure >98% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
